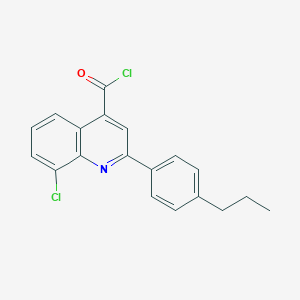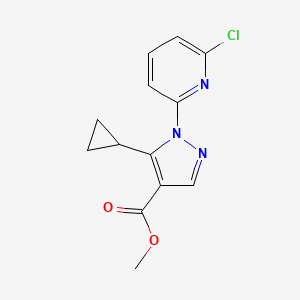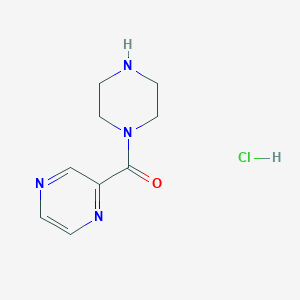
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride
概要
説明
科学的研究の応用
Synthesis and Structural Characterization The synthesis and structural characterization of novel pyrazole carboxamide derivatives, including those containing the piperazine moiety like Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, have been extensively explored. These derivatives are synthesized and their structures confirmed through various spectroscopic methods, including IR, 1H NMR, and HRMS, with further validation by X-ray crystal analysis. This research contributes to the development of new compounds with potential applications in various fields, including medicinal chemistry (Hong-Shui Lv et al., 2013).
Genotoxicity Studies In another study, the genotoxicity potential of a closely related compound, 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, was evaluated. This compound, serving as a 5-HT2C agonist, was investigated for its effects on food intake and body weight reduction in rats. The study highlighted the importance of metabolic activation in understanding the genotoxicity of such compounds, providing insight into their safe use in therapeutic applications (A. Kalgutkar et al., 2007).
Anticancer and Antituberculosis Potential The synthesis and evaluation of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives for their anticancer and antituberculosis activities have been reported. These studies demonstrate the potential of such derivatives in contributing to the treatment of cancer and tuberculosis, showcasing the therapeutic relevance of piperazine-containing compounds (S. Mallikarjuna et al., 2014).
Antimicrobial Activity Research on new pyrazole and isoxazole derivatives, including those with the piperazin-1-yl(pyrazin-2-yl)methanone motif, highlights their antibacterial and antifungal activities. These studies are crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi, indicating the broader implications of these compounds in addressing public health challenges (P. Sanjeeva et al., 2022).
Safety and Hazards
作用機序
Target of Action
The primary target of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is the enzyme monoacylglycerol lipase (MAGL) . MAGL plays a crucial role in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Mode of Action
this compound acts as an inhibitor of MAGL . The compound was identified through a virtual screening protocol based on a fingerprint-driven consensus docking approach . It binds to the active site of the enzyme, preventing it from catalyzing its substrate .
Biochemical Pathways
The inhibition of MAGL by this compound affects the endocannabinoid system (ECS) . The ECS is constituted by the cannabinoid receptors type 1 and type 2 (CB1, CB2), a series of signaling molecules called endocannabinoids (eCBs), and biosynthetic and degrading enzymes involved in the production and transformation of the eCBs . The inhibition of eCBs degradation can be considered as a promising pharmacological strategy to activate the ECS .
Pharmacokinetics
The compound is a solid at room temperature . It should be stored at 4°C and protected from light . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The inhibition of MAGL by this compound can have several downstream effects. For instance, it has been shown to have promising antiproliferative activity on breast and ovarian cancer cell lines .
Action Environment
The stability and efficacy of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 4°C and protected from light to maintain its stability
生化学分析
Biochemical Properties
Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with serotonin receptors, particularly the 5-HT receptors, which are involved in neurotransmission . The nature of these interactions includes binding to the receptor sites, which can influence the receptor’s activity and downstream signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving serotonin receptors . This compound can alter gene expression and cellular metabolism by modulating the activity of these receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly serotonin receptors . By binding to these receptors, the compound can inhibit or activate specific signaling pathways, leading to changes in gene expression and cellular function . This interaction can result in the modulation of neurotransmitter release and uptake, which can have various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects . Threshold effects have been noted, where a certain dosage is required to achieve a significant biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism . It interacts with enzymes and cofactors involved in the synthesis and degradation of neurotransmitters, which can affect metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in neurotransmitter levels and activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . This distribution can affect the compound’s activity and function within the cell .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications direct the compound to particular organelles, where it can exert its biochemical effects . This localization is crucial for the compound’s role in modulating cellular processes and signaling pathways .
特性
IUPAC Name |
piperazin-1-yl(pyrazin-2-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.ClH/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13;/h1-2,7,10H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKRCHIUWCJZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NC=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671804 | |
| Record name | (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185312-60-0 | |
| Record name | (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chloro-2-pyridinyl)carbonyl]-2-piperidinecarboxylic acid](/img/structure/B1451925.png)
![2-Chloro-5-[(3-methylbutan-2-yl)amino]benzoic acid](/img/structure/B1451927.png)

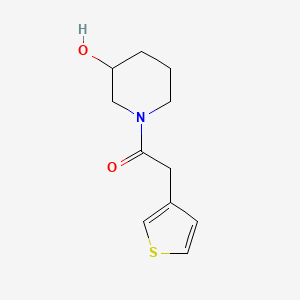
![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)

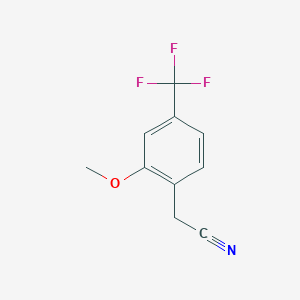

![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)

